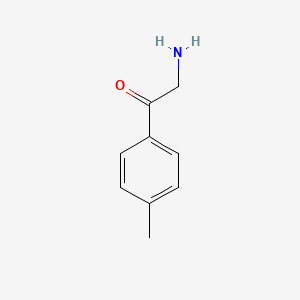

2-アミノ-1-(p-トルイル)エタノン

概要

説明

2-Amino-1-(p-tolyl)ethanone (2-APE) is an organic compound belonging to the class of ketones. It is a colorless, viscous liquid with a sweet odor. 2-APE is used as a precursor for synthesis of many compounds and as a reagent in chemical reactions. It is also used in pharmaceuticals and as a flavoring in food products.

科学的研究の応用

医薬品研究:抗ウイルス剤

2-アミノ-1-(p-トルイル)エタノン: は、医薬品研究、特に抗ウイルス剤の合成における前駆体として、その可能性が検討されています。 この化合物は、より複雑な分子の生産における中間体として作用することができ、ウイルス感染症の治療法の開発に役立つ可能性があります .

有機合成:ビルディングブロック

有機化学において、2-アミノ-1-(p-トルイル)エタノンは汎用性の高いビルディングブロックとして役立ちます。 アミンとケトン官能基により、さまざまな化学反応が可能になり、幅広い有機化合物を合成するための貴重な出発物質となります.

材料科学:ポリマー合成

この化合物の反応性基は、ポリマー合成に利用できます。 2-アミノ-1-(p-トルイル)エタノンをポリマー鎖に組み込むことで、研究者は熱安定性や溶解性などの材料の物理的特性を変更できます .

分析化学:クロマトグラフィー標準

2-アミノ-1-(p-トルイル)エタノン: は、その明確に定義された特性により、クロマトグラフィー分析の標準として使用できます。 機器の校正と分析方法の精度を確保するのに役立ちます .

生化学:酵素阻害研究

この化合物は、特定の酵素の阻害剤として作用する可能性があり、酵素機構と速度論を理解するための生化学研究で役立ちます。 その構造により、活性部位に結合し、酵素と基質の相互作用に関する洞察を提供します .

医薬品化学:薬物設計

2-アミノ-1-(p-トルイル)エタノンに存在するケトン基とアミノ基は、薬物設計の候補となります。 薬物の生物活性に責任がある分子構造の一部であるファーマコフォアを作成するために使用できます .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(p-tolyl)ethanone may also interact with various biological targets.

Mode of Action

The exact mode of action of 2-Amino-1-(p-tolyl)ethanone is currently unknown due to the lack of specific research on this compound. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways

Result of Action

Similar compounds have shown a broad spectrum of biological activities, suggesting that 2-amino-1-(p-tolyl)ethanone may also have diverse molecular and cellular effects .

生化学分析

Cellular Effects

2-Amino-1-(p-tolyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in cellular behavior, which are essential for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 2-Amino-1-(p-tolyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(p-tolyl)ethanone can change over time. Its stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound can undergo various reactions, which may affect its stability and activity over time . Understanding these temporal effects is essential for its application in research and development.

Dosage Effects in Animal Models

The effects of 2-Amino-1-(p-tolyl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage plays a crucial role in determining the compound’s efficacy and safety . Understanding these dosage effects is vital for its potential therapeutic applications.

Metabolic Pathways

2-Amino-1-(p-tolyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The regulation of these pathways is essential for maintaining cellular homeostasis and understanding the compound’s role in metabolism

Transport and Distribution

The transport and distribution of 2-Amino-1-(p-tolyl)ethanone within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is crucial for its potential therapeutic applications and its role in cellular function.

Subcellular Localization

2-Amino-1-(p-tolyl)ethanone’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

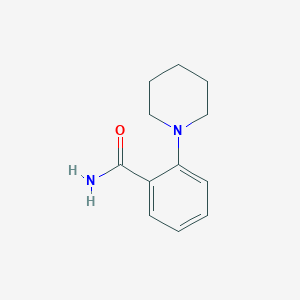

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAHIJREMQVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328409 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69872-37-3 | |

| Record name | 2-Amino-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

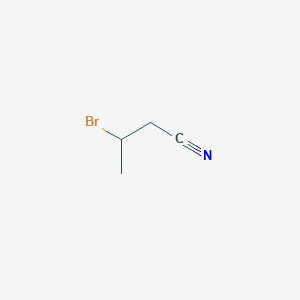

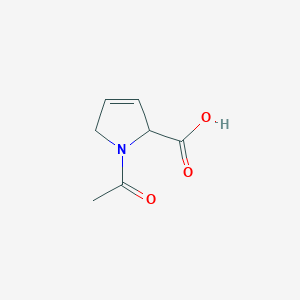

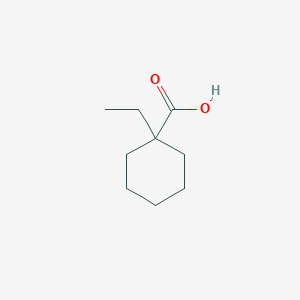

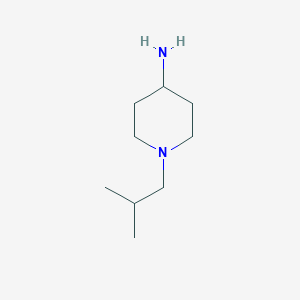

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

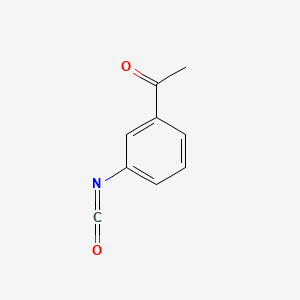

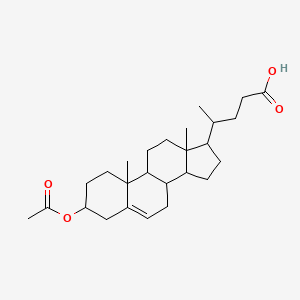

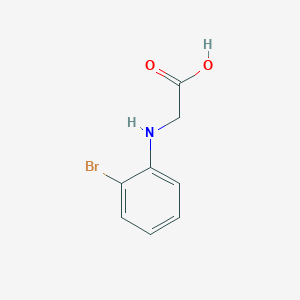

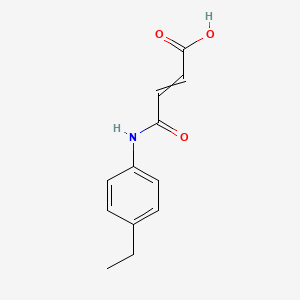

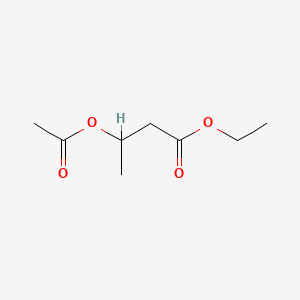

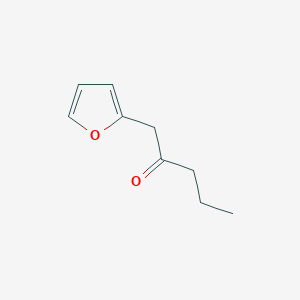

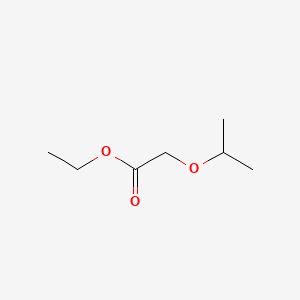

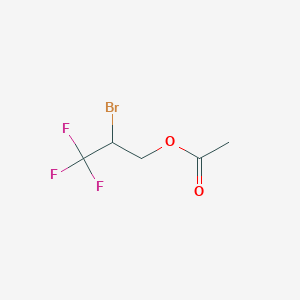

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。